molecular formula C8H9N3S B3039892 4-(4,5-Dihydrothiadiazol-4-yl)aniline CAS No. 1391033-14-9

4-(4,5-Dihydrothiadiazol-4-yl)aniline

Cat. No.: B3039892
CAS No.: 1391033-14-9
M. Wt: 179.24
InChI Key: KYBNNUZOGROEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydrothiadiazol-4-yl)aniline is a chemical compound with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to an aniline moiety, making it a member of the thiadiazole family, which is known for its diverse biological activities.

Chemical Reactions Analysis

4-(4,5-Dihydrothiadiazol-4-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazole ring or the aniline moiety.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydrothiadiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.

Properties

IUPAC Name

4-(4,5-dihydrothiadiazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-4,8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNNUZOGROEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=NS1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 2
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 3
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 4
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 5
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4,5-Dihydrothiadiazol-4-yl)aniline

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